molecular formula C22H28N4O B167736 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole CAS No. 1679-98-7

2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole

Cat. No. B167736
CAS RN: 1679-98-7
M. Wt: 364.5 g/mol
InChI Key: UZGVMZRBRRYLIP-UHFFFAOYSA-N
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Description

2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole (also known as BDD) is a chemical compound with the molecular formula C22H28N4O . It has a molecular weight of 364.5 g/mol . The IUPAC name for this compound is 4-[5-[4-(diethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-N,N-diethylaniline .


Molecular Structure Analysis

The molecular structure of BDD can be represented by the InChI code: 1S/C22H28N4O/c1-5-25(6-2)19-13-9-17(10-14-19)21-23-24-22(27-21)18-11-15-20(16-12-18)26(7-3)8-4/h9-16H,5-8H2,1-4H3 . The Canonical SMILES representation is: CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(CC)CC . These representations provide a detailed view of the molecular structure of BDD.


Physical And Chemical Properties Analysis

BDD has a molecular weight of 364.5 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 4.8 . These properties can influence how BDD interacts with other substances and its potential uses.

Scientific Research Applications

1. Polyimides Derived from 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-Aminophenoxy)phenyl)pyridine

  • Application Summary: This compound is used as a monomer to prepare a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .
  • Methods of Application: The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO .
  • Results or Outcomes: The resulting polyimides exhibited high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen . They presented excellent hydrophobic properties with the contact angle in the range of 81.9–91.9° .

2. Photoinitiating Systems for Holographic Grating Recording

  • Application Summary: A three‐component photoinitiating system (PIS) based on hexaarylbisimidazole derivative (HABI), associated with a chain transfer agent 2‐mercaptobenzooxazole (MBO) and 2,5‐bis[[(4‐diethylamino)phenyl] methylene] cyclopentanone (DEAW) as the photosensitizer (PS) is incorporated into high optical quality acrylate oligomer‐based formulations .
  • Methods of Application: The PIS efficiencies are presented in terms of diffraction grating yields and compared to photopolymerization experiments .
  • Results or Outcomes: The work outlines the importance of the coupling between the photoinitiating system (i.e., the photochemical reactions) and the holographic resin .

Safety And Hazards

Specific safety and hazard information for BDD is not provided in the search results. For detailed safety information, it would be necessary to consult the Material Safety Data Sheet (MSDS) for BDD .

properties

IUPAC Name

4-[5-[4-(diethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-5-25(6-2)19-13-9-17(10-14-19)21-23-24-22(27-21)18-11-15-20(16-12-18)26(7-3)8-4/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGVMZRBRRYLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061878
Record name Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole

CAS RN

1679-98-7
Record name 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1679-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis(N,N-diethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl-
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Record name Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethylaniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.320
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Zhang, M Matsuoka, H Yamashita, M Anpo - Langmuir, 1999 - ACS Publications
The characteristics of the fluorescence spectra of 2,5-bis(4-diethylaminophenyl)-1,3,4-oxadiazole (BDD) doped in Si−Ti binary oxides by the sol−gel method were investigated as a …
Number of citations: 12 pubs.acs.org
K Chadrasekaran, BS Alwar… - Journal of Advanced …, 2016 - jacsdirectory.com
Inhibitive action of four oxadiazole derivatives namely 2,5-diphenyl-1,3,4-oxadiazole (DPOX), 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole(AMOX),2,5-Bis(4-diethylaminophenyl)-1,3,…
Number of citations: 3 www.jacsdirectory.com
K Chadrasekaran, BS Alwar… - Journal of Advanced …, 2016 - jacsdirectory.com
Inhibitive action of four oxadiazole derivatives namely 2, 5-diphenyl-1, 3, 4-oxadiazole (DPOX), 2-Amino-5-(4-methoxyphenyl)-1, 3, 4-oxadiazole (AMOX), 2, 5-Bis (4-diethylaminophenyl…
Number of citations: 5 jacsdirectory.com
S Varvara, C Berghian-Grosan, R Bostan, RL Ciceo… - Electrochimica …, 2021 - Elsevier
An oxadiazole derivative with functional groups favouring its adsorption on copper surface, namely 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, has been explored as potential inhibitor of …
Number of citations: 22 www.sciencedirect.com
AA Okhina, AD Rogachev, KS Kovaleva… - … of Pharmaceutical and …, 2023 - Elsevier
Earlier, it was found that the agent KS-389, a conjugate of dehydroabietylamine and 1-aminoadamantane, possess inhibiting activity with regard to Tdp1. It this study, LC-MS/MS-based …
Number of citations: 3 www.sciencedirect.com
NS Allen, L Khan, M Edge, M Billings, J Veres - Journal of Photochemistry …, 1998 - Elsevier
A number of both UV and thermally radically induced cross-linked epoxy acrylates and vinyl polymers/copolymers (cross-linked with divinyl benzene) have been prepared and …
Number of citations: 16 www.sciencedirect.com
RM Souto, S Varvara, C Berghian-Grosan, R Bostan… - 2021 - riull.ull.es
An oxadiazole derivative with functional groups favouring its adsorption on copper surface, namely 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, has been explored as potential inhibitor of …
Number of citations: 0 riull.ull.es
J Niitsuma, H Oikawa, E Kimura, T Ushiki… - Journal of electron …, 2005 - academic.oup.com
Cathodoluminescence (CL) properties of various kinds of organic material were investigated for the purpose of staining biological specimens and obtaining CL images. Several kinds of …
Number of citations: 43 academic.oup.com
AA Okhina, AD Rogachev, KS Kovaleva, OI Yarovaya… - 2020 - scholar.archive.org
For the treatment of cancer, inhibitors of the reparation systems are needed. One of the specific targets is the enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1). Inhibition of this enzyme …
Number of citations: 3 scholar.archive.org
M Kawamoto, H Mochizuki, T Ikeda… - The Journal of …, 2005 - ACS Publications
Steady-state and transient photocurrent measurements were carried out to study the charge carrier transport properties of polymer liquid crystal (LC) containing oxadiazole (OXD) and …
Number of citations: 21 pubs.acs.org

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